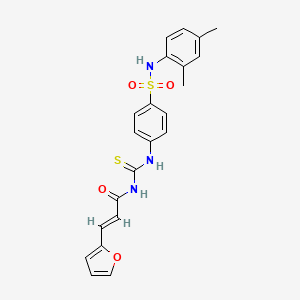![molecular formula C14H20ClN3O2 B2974495 2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide CAS No. 1223646-91-0](/img/structure/B2974495.png)
2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide, also known as JNJ-7777120, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine carboxamides and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide involves the inhibition of various signaling pathways involved in inflammation, cancer, and neurological disorders. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Moreover, it has been found to modulate the activity of neurotransmitters, such as dopamine and acetylcholine, by inhibiting their reuptake and degradation.
Biochemical and Physiological Effects:
2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It has also been found to reduce the activation of NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit their growth in vitro and in vivo. Additionally, it has been found to modulate the activity of neurotransmitters, such as dopamine and acetylcholine, by inhibiting their reuptake and degradation.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of various signaling pathways involved in inflammation, cancer, and neurological disorders. It has also been found to exhibit low toxicity and good pharmacokinetic properties, such as high solubility and stability. However, it has some limitations for lab experiments. It has a relatively low yield of synthesis and can be challenging to purify. Moreover, it has not been extensively studied in vivo, and its long-term effects and potential side effects are not well understood.
Orientations Futures
2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide has several potential future directions for research. It can be further studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. Moreover, it can be optimized for its pharmacokinetic properties, such as bioavailability and half-life, to improve its efficacy and safety. Additionally, it can be used as a lead compound for the development of novel drugs with improved potency and selectivity. Finally, it can be studied for its potential applications in drug delivery and imaging, as it has been found to exhibit good solubility and stability.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide involves the reaction of 2-chloronicotinic acid with morpholine and butylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobutylmorpholine to yield the final product. The overall yield of the synthesis is around 30%, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have antitumor effects by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, it has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by modulating the activity of neurotransmitters.
Propriétés
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylbutyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c15-13-11-12(3-5-16-13)14(19)17-4-1-2-6-18-7-9-20-10-8-18/h3,5,11H,1-2,4,6-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLONPVZTELLAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

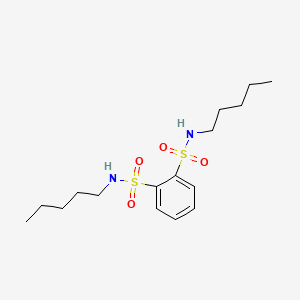
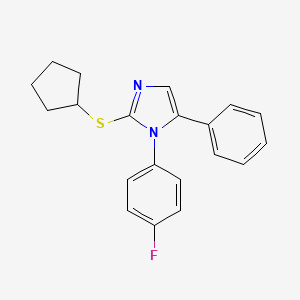
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974415.png)
-amine dihydrochloride](/img/structure/B2974416.png)
![N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974419.png)
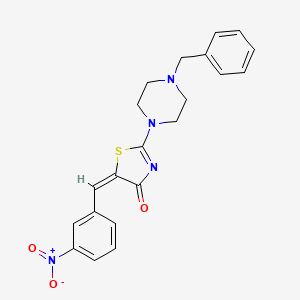
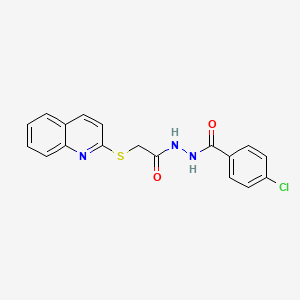
![2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone](/img/structure/B2974424.png)
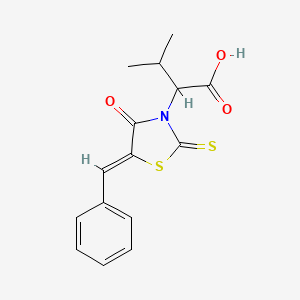
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2974430.png)
![3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2974431.png)
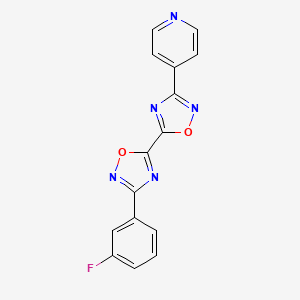
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2974433.png)
